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molecular formula C14H21NO2 B8429814 5-Isobutyl-4-methyl-pyridine-2-carboxylic acid isopropyl ester

5-Isobutyl-4-methyl-pyridine-2-carboxylic acid isopropyl ester

Cat. No. B8429814
M. Wt: 235.32 g/mol
InChI Key: LPURRVWQWWJTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08575200B2

Procedure details

A solution of 5-isobutyl-4-methyl-pyridine-2-carboxylic acid isopropyl ester (655 mg, 2.78 mmol, prepared in analogy to the corresponding ethyl ester) in 7 N NH3 in methanol (40 mL) is stirred in a sealed vial at 75° C. for 72 h. The solvent is removed in vacuo and the residue is dissolved again in 7 N NH3 in methanol. The resulting solution is again stirred at 75° C. for 24 h. The solvent is evaporated to give crude 5-isobutyl-4-methyl-pyridine-2-carboxylic amide (535 mg); LC-MS: tR=0.80 min; [M+1]+=193.01. This material is dissolved in DCM (20 mL) and pyridine (1.08 g, 11.13 mmol) is added. The mixture is stirred at rt for 5 min before trifluoroacetic acid anhydride (1.75 g, 1.18 mmol) is added dropwise. The mixture is stirred at rt for 16 h. The mixture is diluted with DCM (100 mL), washed with sat. aq. NaHCO3 solution (3×50 mL) and brine (50 mL). The org. extract is dried over Na2SO4, filtered and concentrated. The crude product is purified by MPLC on silica gel eluting with a gradient of EA in heptane to give 5-isobutyl-4-methyl-pyridine-2-carbonitrile (106 mg) as a pale yellow oil; LC-MS: tR=0.96 min; [M+1]+=175.03.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]([C:7]1[CH:12]=[C:11]([CH3:13])[C:10]([CH2:14][CH:15]([CH3:17])[CH3:16])=[CH:9][N:8]=1)=O)(C)C.[NH3:18]>CO>[CH2:14]([C:10]1[C:11]([CH3:13])=[CH:12][C:7]([C:5]([NH2:18])=[O:4])=[N:8][CH:9]=1)[CH:15]([CH3:17])[CH3:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)OC(=O)C1=NC=C(C(=C1)C)CC(C)C
Name
ethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
40 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
is stirred in a sealed vial at 75° C. for 72 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved again in 7 N NH3 in methanol
STIRRING
Type
STIRRING
Details
The resulting solution is again stirred at 75° C. for 24 h
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
C(C(C)C)C=1C(=CC(=NC1)C(=O)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 535 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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